2-Cbz-Amino-ethanesulfonic acid sodium salt
Overview
Description
Preparation Methods
The synthesis of 2-Cbz-Amino-ethanesulfonic acid sodium salt involves several steps. One common method includes the reaction of 2-aminoethanesulfonic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product .
In industrial production, the process may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
2-Cbz-Amino-ethanesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Cbz-Amino-ethanesulfonic acid sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of 2-Cbz-Amino-ethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Cbz-Amino-ethanesulfonic acid sodium salt can be compared with other similar compounds such as:
2-Aminoethanesulfonic acid: Lacks the Cbz protecting group, making it less versatile in certain synthetic applications.
N-(2-Aminoethyl)-2-aminoethanesulfonic acid sodium salt: Similar structure but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its Cbz protecting group, which enhances its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
sodium;2-(phenylmethoxycarbonylamino)ethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S.Na/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,11,12)(H,13,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFYIAMUALNIN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.